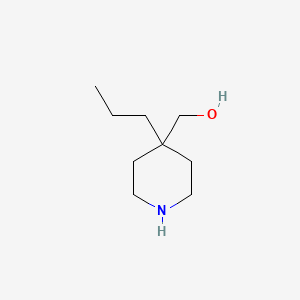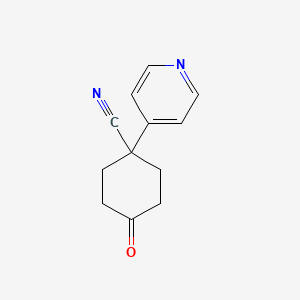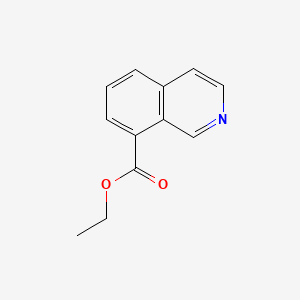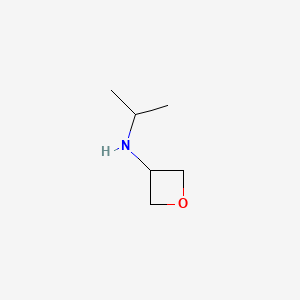
N-Isopropyloxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyloxetan-3-amine is a chemical compound with the molecular formula C6H13NO . It is a derivative of the four-membered oxetane ring, which has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
Synthesis Analysis
The synthesis of oxetane derivatives, including N-Isopropyloxetan-3-amine, has been a topic of interest in recent years . The methods for the synthesis of oxetane derivatives are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Chemical Reactions Analysis
While specific chemical reactions involving N-Isopropyloxetan-3-amine are not explicitly mentioned in the literature, the oxetane ring in general is known for its propensity to undergo ring-opening reactions . The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds Nitrogen-containing compounds, such as N-Isopropyloxetan-3-amine, are prevalent in various industries and are known for their resistance to conventional degradation processes. Advanced Oxidation Processes (AOPs) have shown promise in efficiently degrading these compounds, including amines and azo-dyes, by targeting the nitrogen atoms within their structures. These processes, including ozone and Fenton reactions, have been compared for their degradation efficiencies, revealing ozone's high reactivity toward most amines. The effectiveness of these treatments varies with process parameters such as pH, concentration, and treatment time. Hybrid methods combining different AOPs under optimized conditions have shown synergistic effects, offering tailored solutions for specific effluents Akash P. Bhat & P. Gogate, 2021.
Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids Research in solvent development for the liquid-liquid extraction (LLX) of carboxylic acids has highlighted the importance of nitrogen-based extractants, including amines, in enhancing the efficiency of carboxylic acid recovery from aqueous streams. The traditional use of trioctylamine and improvements in solvent systems incorporating amines have been discussed. This review underlines the evolving landscape of solvent technology, with a focus on nitrogen-based extractants' role in optimizing acid recovery processes and their potential impact on the economic feasibility of such operations L. Sprakel & B. Schuur, 2019.
Amine-functionalized Metal–organic Frameworks for CO2 Capture Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in CO2 capture. The incorporation of basic amino functionalities enhances CO2 interaction, leading to high sorption capacities. Various synthesis methods, including in situ synthesis, post-modification, and physical impregnation, have been developed to achieve MOFs with high CO2 sorption capacities. Furthermore, amine-functionalized MOF-based membranes have demonstrated excellent CO2 separation performance, underscoring their potential in addressing CO2 capture challenges Yichao Lin, Chunlong Kong, & Liang Chen, 2016.
Computational Modeling of CO2 Capture by Aqueous Amines The role of computational methods in studying the interactions between carbon dioxide and aqueous amines for CO2 capture has been critically reviewed. This includes the examination of amine-CO2 equilibria, kinetics, and the prediction of amine degradation reactions. High-level quantum chemical methods, along with molecular dynamics simulations, have provided insights into the mechanisms of amine-based CO2 capture, offering guidance on the design of more efficient capture agents. This review emphasizes the potential of computational simulations in enhancing our understanding of CO2 capture processes and in the development of novel capture agents Xin Yang et al., 2017.
Safety And Hazards
Amines, such as N-Isopropyloxetan-3-amine, can pose occupational hazards. Exposure to amine vapors can lead to visual disturbances, a symptom related to corneal edema and vesicular collection of fluid within the corneal subepithelial cells . Proper handling and disposal protocols must be followed to minimize their impact on human health .
Eigenschaften
IUPAC Name |
N-propan-2-yloxetan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)7-6-3-8-4-6/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESAXGZAVQQNBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1COC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyloxetan-3-amine | |
CAS RN |
1341782-83-9 |
Source


|
| Record name | N-(propan-2-yl)oxetan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

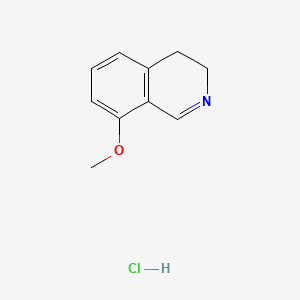
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)

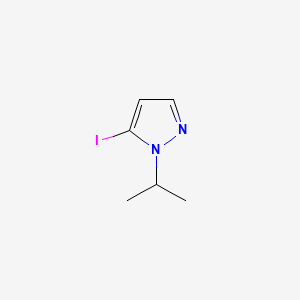

![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)

